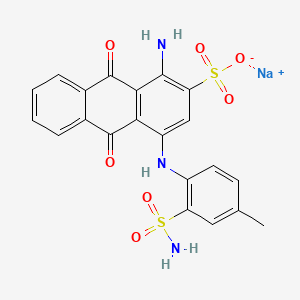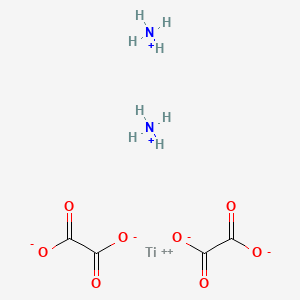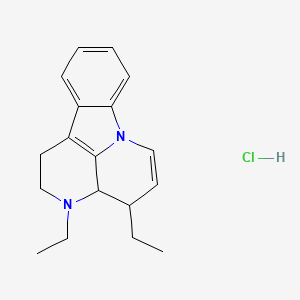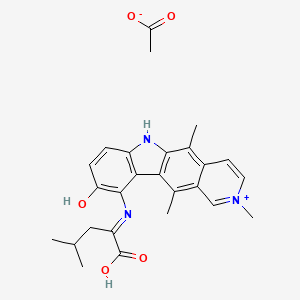
10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[4,3-b]carbazolium core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-b]carbazolium core, followed by the introduction of the carboxy-3-methylbutylidene and hydroxy groups. The final step involves the formation of the acetate salt. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the acetate group may result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or fluorescent marker.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazole
- 10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium chloride
Uniqueness
10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) is unique due to its specific functional groups and structural features. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89702-39-6 |
|---|---|
Molekularformel |
C26H29N3O5 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
2-[(9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-10-yl)imino]-4-methylpentanoic acid;acetate |
InChI |
InChI=1S/C24H25N3O3.C2H4O2/c1-12(2)10-18(24(29)30)26-23-19(28)7-6-17-21(23)20-13(3)16-11-27(5)9-8-15(16)14(4)22(20)25-17;1-2(3)4/h6-9,11-12H,10H2,1-5H3,(H2,28,29,30);1H3,(H,3,4) |
InChI-Schlüssel |
XUQVUVDPSOPZOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C(=C(C=C4)O)N=C(CC(C)C)C(=O)O)C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


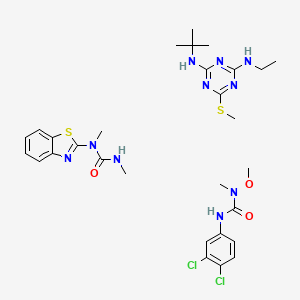

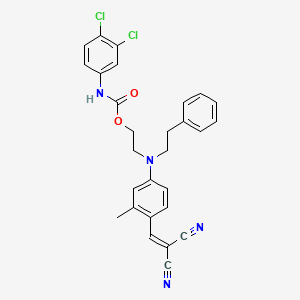
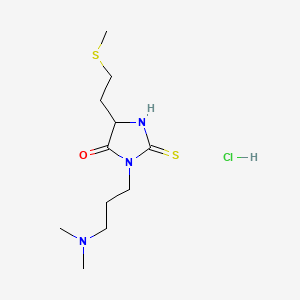


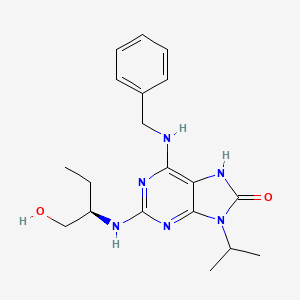
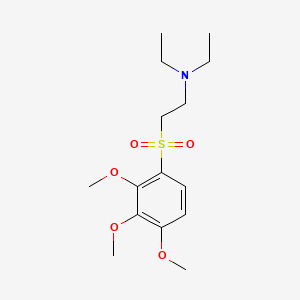


![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
